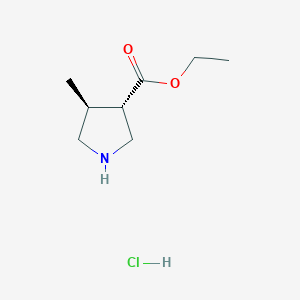

(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride

Descripción

(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a methyl substituent at the 4-position and an ethyl ester group at the 3-position of the pyrrolidine ring. Its stereochemistry (3S,4S) is critical for its biological activity and interaction with enantioselective targets. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications, particularly in drug discovery and development.

Propiedades

Fórmula molecular |

C8H16ClNO2 |

|---|---|

Peso molecular |

193.67 g/mol |

Nombre IUPAC |

ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H15NO2.ClH/c1-3-11-8(10)7-5-9-4-6(7)2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |

Clave InChI |

GDPYBLBNLSKVIE-ZJLYAJKPSA-N |

SMILES isomérico |

CCOC(=O)[C@@H]1CNC[C@H]1C.Cl |

SMILES canónico |

CCOC(=O)C1CNCC1C.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride typically involves the esterification of 4-methylpyrrolidine-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques to obtain the desired hydrochloride salt .

Análisis De Reacciones Químicas

Types of Reactions

(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes

Mecanismo De Acción

The mechanism of action of (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Key Structural and Functional Differences

The following table summarizes critical differences between the target compound and its closest analogs:

*Calculated based on formula C₉H₁₆ClNO₂. †Assumed from stereochemical analogs (e.g., 1909287-65-5 for the carboxylic acid variant) .

Spectroscopic and Analytical Data

- NMR Trends : and highlight distinct NMR shifts for pyrrolidine/piperidine derivatives. For example, ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate shows δ 7.33 ppm (NH) and δ 172.6 ppm (ester carbonyl) in ¹H and ¹³C NMR, respectively . The target compound’s methyl group would likely produce upfield shifts (~δ 1.2–1.5 ppm for CH₃) compared to oxo or unsubstituted analogs.

- LCMS/HPLC : Purity data for related compounds (e.g., 97.02% LCMS purity for 4-((3,4-difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid) suggest rigorous chromatographic methods are applicable for quality control .

Pharmacological and Industrial Relevance

- Chiral Specificity : The (3S,4S) configuration is critical for binding to targets such as ion channels or enzymes, as seen in GABA analogs or protease inhibitors.

- Solubility vs. Bioavailability : The hydrochloride salt improves aqueous solubility, while the ethyl ester balances lipophilicity for membrane permeability. Methyl esters (e.g., CAS 1099646-61-3) may offer faster hydrolysis in vivo, affecting prodrug design .

- Metabolic Stability : The 4-methyl group in the target compound likely reduces oxidative metabolism compared to 4-oxo derivatives .

Actividad Biológica

(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride is a chiral compound with significant implications in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C₉H₁₄ClN₁O₂

CAS Number : 1300713-02-3

The compound features a pyrrolidine ring, which is essential for its biological activity. Its stereochemistry, denoted by the (3S,4S) configuration, plays a critical role in its interactions with biological targets.

The biological activity of (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride is primarily attributed to its interactions with specific molecular targets:

- Molecular Targets : The compound interacts with various enzymes and receptors, modulating their activities. Its chiral nature allows for selective binding to biological targets.

- Pathways Involved : It can influence neurotransmission pathways and metabolic processes, potentially leading to therapeutic effects in neurological disorders and other diseases.

Biological Activity

Research indicates that (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride exhibits several biological activities:

- Antiviral Properties : Studies have shown that derivatives of this compound can inhibit viral replication, suggesting potential applications in antiviral drug development.

- Anticancer Effects : The compound has been investigated for its ability to induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.

- Neurological Applications : Its interaction with neuronal receptors suggests potential therapeutic applications in treating neurodegenerative diseases.

Case Studies and Research Findings

-

Antiviral Activity :

- A study demonstrated that (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride derivatives significantly reduced viral load in infected cell lines. The mechanism involved inhibition of viral entry and replication processes.

-

Anticancer Mechanisms :

- Research published in Journal of Medicinal Chemistry highlighted that the compound could act as an inhibitor of specific kinases involved in cancer progression. The study provided evidence that the compound induced cell cycle arrest and apoptosis in various cancer cell lines through activation of caspase pathways .

- Neuroprotective Effects :

Comparative Analysis

A comparative analysis with similar compounds reveals the unique properties of (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride:

| Compound Name | Biological Activity | Remarks |

|---|---|---|

| Ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate | Different receptor interactions | Opposite stereochemistry affects activity |

| Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate | Neurological applications | Enhanced lipophilicity improves receptor binding |

| Ethyl (3S,4S)-4-ethylpyrrolidine-3-carboxylate | Varies based on functional groups | Altered chemical properties influence reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.